Dibenzylamine, specifically 3,4,5,3',4',5'-hexamethoxy-dibenzylamine, is a compound characterized by its unique chemical structure that includes two benzyl groups attached to a nitrogen atom, along with six methoxy substituents on the aromatic rings. Its molecular formula is , and it has a molecular weight of approximately 295.42 g/mol. This compound is known for its diverse applications in organic synthesis and biological research due to its structural properties and reactivity.
These reactions showcase the compound's versatility in synthetic organic chemistry.
Research indicates that dibenzylamine derivatives exhibit significant biological activities. For instance, certain derivatives have shown potential neuroprotective effects and activity against neurodegenerative diseases by inhibiting enzymes such as human cholinesterases and monoamine oxidases . Additionally, dibenzylamine has been explored for its antimicrobial properties and as a potential candidate for drug development targeting various diseases .
Dibenzylamine can be synthesized through several methods:
These methods highlight the compound's accessibility in laboratory settings.
Studies on dibenzylamine interactions have revealed its role in modulating biological pathways. It has been found to interact with various proteins involved in neurotransmitter regulation, which may contribute to its neuroprotective effects. Research also indicates that dibenzylamine derivatives can effectively inhibit certain enzymes related to Alzheimer's disease, enhancing their potential as therapeutic agents .
Dibenzylamine shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzylamine | Simple amine | One benzyl group; less steric hindrance |
| N,N-Dimethylbenzylamine | Dimethylated amine | Two methyl groups; altered reactivity |
| Triphenylmethane | Triphenyl derivative | Three phenyl groups; lacks nitrogen functionality |
| N,N-Dibutylbenzene-1,2-diamine | Diamine | Longer butyl chains; different physical properties |
Dibenzylamine's uniqueness lies in its dual benzyl structure combined with the methoxy groups, enhancing solubility and reactivity compared to simpler amines.
The synthesis of hexamethoxydibenzylamine derivatives requires precise control over methoxy group installation and amine bond formation. A prominent approach involves the condensation of hexamethoxy-substituted benzaldehyde derivatives with ammonia or ammonium hydroxide under controlled conditions. For instance, a patent by CN104744265A describes a high-temperature (60–120°C) reaction between benzaldehyde derivatives and ammonium hydroxide in the presence of phase transfer catalysts, yielding dibenzylamine analogs. Adapting this method, researchers have substituted benzaldehyde with 3,4,5-trimethoxybenzaldehyde and its symmetrical counterpart to achieve the target hexamethoxy structure.
Reductive amination represents another viable pathway. Building on the Leuckart reaction—a classical method for benzylamine synthesis—modern adaptations employ hexamethoxybenzaldehyde and formamide in the presence of Raney nickel. This method avoids harsh reducing agents and selectively produces the desired amine without over-reduction. Recent work has also leveraged Schiff base intermediates, as demonstrated in the synthesis of benzophenanthridinone derivatives. By reacting hexamethoxybenzaldehyde with dimethylaminoethylamine to form a Schiff base, followed by cyclization and hydrogenolysis, researchers have achieved yields exceeding 70% under optimized conditions.
A third route involves cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination between hexamethoxy-substituted aryl halides and benzylamines has shown promise, particularly with bulky phosphine ligands that mitigate steric hindrance. For example, coupling 3,4,5-trimethoxybromobenzene with a trimethoxybenzylamine precursor using Pd(OAc)~2~ and P(o-tol)~3~ as a catalyst system yielded the target compound in 65% isolated yield.
Catalyst design is critical for efficient methoxy group installation and C–N bond formation. Phase transfer catalysts (PTCs), such as tetrabutylammonium bromide, have been widely adopted to facilitate nucleophilic substitutions in biphasic systems. In the synthesis described in CN104744265A, PTCs enhanced the reaction rate between benzaldehyde derivatives and ammonia by shuttling reactants across aqueous-organic interfaces, reducing reaction times from 24 hours to 70 minutes.
Transition metal catalysts offer complementary advantages. Nickel-based systems, including Ni(cod)~2~ and NiCl~2~, have proven effective in mediating Ullmann-type couplings for aryl ether and amine bond formation. For instance, a Ni(cod)~2~/P(o-tol)~3~ catalyst enabled the coupling of 3,4,5-trimethoxyaniline with brominated benzylamines at 80°C, achieving 85% conversion. Palladium catalysts, while costlier, provide higher selectivity for sterically hindered substrates. The use of Pd(OAc)~2~ with Ag~2~CO~3~ as a base in DMF at 150°C facilitated the cyclization of hexamethoxy precursors into dibenzylamine derivatives with minimal byproducts.
Enzyme-mimetic catalysts are emerging as sustainable alternatives. Iron porphyrin complexes, for example, catalyze the oxidative coupling of methoxy-substituted benzylamines under mild conditions. This biomimetic approach avoids toxic solvents and achieves turnover numbers (TON) of up to 1,200.
Solvent polarity and proticity profoundly influence reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile enhance nucleophilicity in substitution reactions, as evidenced by a 40% yield increase in methoxy group installation compared to toluene. However, DMF’s high boiling point (153°C) complicates product isolation, necessitating trade-offs between reactivity and practicality.
Ethanol, a protic solvent, has been employed in reductive aminations to stabilize intermediates through hydrogen bonding. In the Leuckart reaction variant for hexamethoxydibenzylamine, ethanol increased yields from 55% to 72% by solubilizing ammonium intermediates. Conversely, chlorobenzene—a non-polar solvent—facilitated high-temperature (130–140°C) coupling reactions with minimal decomposition, as reported in Pd-catalyzed aminations.
Mixed solvent systems offer synergistic benefits. A 1:1 mixture of tetrahydrofuran (THF) and water improved phase transfer catalytic efficiency by 30% in benzaldehyde-ammonia condensations, achieving near-quantitative conversion.
Scaling up hexamethoxydibenzylamine synthesis introduces challenges in heat management, catalyst recovery, and purification. Batch reactors face exothermic risks during benzaldehyde-ammonia condensations, which can lead to runaway reactions. Continuous flow systems mitigate this by enabling precise temperature control and shorter residence times, as demonstrated in a pilot-scale study achieving 90% yield at 100°C.
Catalyst recycling remains a hurdle. Homogeneous catalysts like Pd(OAc)~2~ are difficult to recover, increasing production costs. Heterogeneous alternatives, such as palladium-supported mesoporous silica, have shown promise, retaining 95% activity over five cycles in coupling reactions.
Purification of the highly lipophilic hexamethoxydibenzylamine is resource-intensive. Industrial processes employ crystallization from ethanol-water mixtures rather than column chromatography, reducing solvent use by 60%. Advances in membrane-based separations further enable selective removal of byproducts like unreacted benzaldehyde derivatives.
Density functional theory calculations provide fundamental insights into the radical scavenging mechanisms of dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-. The compound's molecular formula C₂₀H₂₇NO₆ and molecular weight of 377.43 g/mol [1] [2] position it as a hexamethoxy-substituted aromatic amine with significant potential for antioxidant activity through multiple mechanistic pathways.
The electronic properties of dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- are fundamentally influenced by its six methoxy substituents and the central benzylamine framework. Based on computational studies of similar hexamethoxy-substituted systems, the compound exhibits characteristic frontier molecular orbital energies that directly correlate with its radical scavenging capacity [3] [4]. The highest occupied molecular orbital energy values for methoxy-substituted aromatic compounds typically range between -5.2 to -4.8 eV, while the lowest unoccupied molecular orbital energies fall within -1.8 to -1.2 eV [5].
The presence of multiple methoxy groups significantly affects the electron density distribution throughout the molecule. These electron-donating substituents increase the electron density on the aromatic rings, thereby lowering the ionization potential and enhancing the compound's ability to donate electrons to radical species [6] [7]. The calculated HOMO-LUMO gap for hexamethoxy-substituted benzyl derivatives typically ranges from 3.2 to 3.8 eV, indicating moderate stability with sufficient reactivity for radical scavenging processes [8].
The bond dissociation enthalpy of the N-H bond in dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- represents a critical parameter for evaluating its hydrogen atom transfer capability. Computational studies using density functional theory methods, particularly B3LYP/6-311++G(d,p) level of theory, reveal that methoxy substitution on aromatic systems generally decreases bond dissociation enthalpies by 2-8 kcal/mol compared to unsubstituted analogs [6] [9]. For hexamethoxy-substituted benzylamine derivatives, the calculated N-H bond dissociation enthalpy is estimated to be approximately 82-86 kcal/mol in the gas phase, making it thermodynamically favorable for hydrogen atom transfer to peroxyl radicals [10] [11].
The hydrogen atom transfer mechanism proceeds via direct transfer of a hydrogen atom from the amine nitrogen to the radical species. For dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-, the reaction enthalpy for this process is calculated to be approximately -15 to -18 kcal/mol when reacting with peroxyl radicals, indicating thermodynamic favorability [12] [13]. The methoxy substituents stabilize the resulting aminyl radical through resonance delocalization, contributing to the overall thermodynamic favorability of the process.
The ionization potential for dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- is significantly lowered by the electron-donating methoxy groups. Computational analysis suggests an ionization potential of approximately 7.8-8.2 eV in the gas phase, which decreases to 5.2-5.6 eV in polar solvents [6] [14]. The subsequent proton dissociation enthalpy of the radical cation is calculated to be 45-52 kcal/mol in aqueous solution, making the overall SET-PT mechanism thermodynamically accessible in polar environments [15].
The proton affinity of dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- in aqueous solution is estimated to be 28-32 kcal/mol, significantly lower than in non-polar environments due to proton solvation effects [7] [16]. The subsequent electron transfer enthalpy from the deprotonated anion is calculated to be -48 to -52 kcal/mol, indicating that the SPLET mechanism is thermodynamically favored in polar solvents [14] [17]. This mechanism becomes particularly relevant in biological systems where the compound would encounter aqueous environments.
Following hydrogen atom transfer or electron transfer processes, the resulting radical species exhibits significant stabilization through delocalization across the hexamethoxy-substituted aromatic framework. Spin density calculations reveal that the unpaired electron density is distributed primarily across the aromatic rings, with contributions from the methoxy oxygen atoms through their lone pairs [13] [7]. This extensive delocalization contributes to the stability of the intermediate radical species, preventing further oxidative damage and terminating radical chain reactions.
Molecular docking studies of dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- focus on key cancer-related protein targets that are modulated by antioxidant compounds. The primary targets include epidermal growth factor receptor, human epidermal growth factor receptor 2, tumor protein p53, and B-cell lymphoma 2 protein [18] [19] [20]. These proteins play crucial roles in cancer cell proliferation, apoptosis regulation, and oxidative stress response pathways.
Computational docking analysis reveals that dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- exhibits significant binding affinity to the epidermal growth factor receptor active site. The calculated binding energy ranges from -8.2 to -9.1 kcal/mol, indicating strong protein-ligand interactions [21] [22]. The hexamethoxy substituents form multiple hydrogen bonding interactions with key amino acid residues including Asp855, Lys745, and Thr854. The aromatic rings of the compound participate in π-π stacking interactions with Phe856 and Tyr891, contributing to binding stability.
The binding mode analysis demonstrates that the compound occupies the ATP-binding pocket of the receptor, potentially interfering with kinase activity. The methoxy groups at positions 3, 4, and 5 on both benzyl rings provide optimal geometric complementarity with the binding site, while the central nitrogen atom forms favorable electrostatic interactions with negatively charged residues in the active site [23] [24].
Docking studies with HER2 reveal preferential binding of dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- to the extracellular domain, with calculated binding energies of -8.7 to -9.3 kcal/mol [21]. The compound demonstrates selectivity for HER2 over EGFR, with hydrogen bonding interactions involving Leu852, Leu726, and Ala751 residues. This selectivity pattern suggests potential for targeted therapeutic applications with reduced off-target effects.
Molecular dynamics simulations of the HER2-ligand complex indicate enhanced protein stability upon ligand binding, with reduced root mean square deviation values compared to the apo protein. The radius of gyration analysis shows a decrease from 155 nm² for the protein alone to 142 nm² for the complex, indicating improved structural compactness and stability [21].
The interaction of dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- with tumor protein p53 demonstrates significant binding affinity, particularly at the DNA-binding domain. Calculated binding energies range from -7.8 to -8.6 kcal/mol, with multiple hydrogen bonding interactions involving Arg273, Arg248, and Lys120 residues [20] [22]. The compound's binding appears to stabilize the p53 conformation, potentially enhancing its tumor suppressor function.
The molecular interactions include both direct hydrogen bonding through the methoxy groups and hydrophobic interactions through the aromatic ring systems. The binding mode suggests that the compound may influence p53-DNA interactions, potentially modulating transcriptional activity of p53-regulated genes involved in apoptosis and cell cycle control [23].
Docking analysis with BCL-2 reveals that dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- binds to the hydrophobic groove region with binding energies of -7.2 to -8.1 kcal/mol [24]. The interaction pattern involves π-π stacking with Phe104 and Phe195, along with hydrogen bonding through Asp103 and Arg105. This binding mode suggests potential pro-apoptotic effects through modulation of BCL-2 anti-apoptotic activity.
Computational analysis of absorption, distribution, metabolism, and excretion properties indicates that dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- exhibits favorable drug-like characteristics. The calculated logP value of 3.028 [2] suggests optimal lipophilicity for membrane permeation, while the topological polar surface area of 67.41 Ų [2] indicates reasonable bioavailability potential. The compound demonstrates seven hydrogen bond acceptors and one hydrogen bond donor [2], conforming to Lipinski's rule of five guidelines for oral bioavailability.
Comparative docking studies across multiple protein targets reveal distinct selectivity patterns for dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-. The compound shows preferential binding to HER2 over EGFR, with selectivity ratios of approximately 1.8-fold based on binding energy calculations [21]. This selectivity profile suggests potential for targeted cancer therapy applications with reduced systemic toxicity.
The conformational dynamics of dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- are characterized by complex energy landscapes arising from rotation about multiple bonds and methoxy group orientations. Computational analysis reveals multiple stable conformers with energy differences ranging from 0.5 to 3.2 kcal/mol [25] [26]. The primary conformational flexibility arises from rotation about the C-N bonds connecting the benzyl groups to the central nitrogen atom, as well as rotation of the six methoxy substituents.
Each methoxy group in the hexamethoxy-substituted system exhibits rotational freedom with calculated barriers ranging from 1.2 to 2.8 kcal/mol depending on the local steric environment [27] [28]. The 3,4,5-trimethoxy substitution pattern on each benzyl ring creates distinct microenvironments for each methoxy group. The 4-position methoxy groups experience the lowest rotational barriers due to minimal steric hindrance, while the 3- and 5-position groups encounter increased barriers due to ortho interactions.
Molecular dynamics simulations reveal that methoxy groups undergo rapid interconversion between trans, gauche, and all-gauche conformations at physiological temperatures [28]. The all-gauche conformation is generally favored for the 3,4,5-trimethoxy substitution pattern, providing optimal stabilization through intramolecular hydrogen bonding between adjacent methoxy groups.
The central nitrogen atom in dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- adopts a pyramidal geometry with significant conformational flexibility. Computational analysis identifies three primary conformational states: perpendicular (τ = 90°), anti (τ = 60°), and gauche (τ = 180°) [26]. The anti conformation is energetically favored by approximately 1.8-2.4 kcal/mol compared to the perpendicular orientation, consistent with experimental observations for related benzylamine derivatives.
The nitrogen inversion barrier is calculated to be 5.2-6.8 kcal/mol, allowing for rapid interconversion between conformational enantiomers at room temperature [26]. This conformational flexibility contributes to the compound's ability to adapt to different binding environments in protein interactions.
Molecular dynamics simulations at varying temperatures reveal distinct conformational preferences for dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-. At 298 K, the compound predominantly adopts extended conformations with minimal intramolecular contacts between the two trimethoxybenzyl groups. As temperature increases to 350 K, increased thermal motion leads to greater conformational sampling, including folded states where the aromatic rings interact through π-π stacking.
The conformational entropy contribution to the free energy is estimated to be 8.2-9.7 kcal/mol at physiological temperature, indicating significant conformational flexibility that may contribute to binding affinity through entropy-enthalpy compensation effects [25] [29].
The conformational preferences of dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- are significantly influenced by solvent environment. In aqueous solution, the compound adopts more compact conformations to minimize hydrophobic surface area exposure, with the two trimethoxybenzyl groups showing increased tendency toward intramolecular association [27] [28]. Hydrogen bonding between methoxy groups and water molecules stabilizes specific conformations, with calculated stabilization energies of 2.1-3.4 kcal/mol per hydrogen bond.
In non-polar solvents such as hexane or chloroform, extended conformations are favored to maximize van der Waals interactions with the solvent. The conformational ensemble in non-polar environments shows greater population of anti and gauche states around the central nitrogen, while polar solvents favor more perpendicular orientations [28].
The hexamethoxy substitution pattern creates opportunities for stabilizing intramolecular interactions that influence conformational preferences. Computational analysis reveals weak but significant C-H···O hydrogen bonds between methoxy groups and adjacent aromatic protons, with interaction energies of 0.8-1.5 kcal/mol [25]. These interactions contribute to the overall conformational stability and influence the rotational barriers of methoxy groups.
π-π stacking interactions between the two trimethoxybenzyl rings become significant in folded conformations, with calculated interaction energies of 3.2-4.8 kcal/mol when the rings are optimally positioned [30]. These interactions are enhanced by the electron-donating methoxy substituents, which increase the electron density of the aromatic systems.
The conformational flexibility of dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- directly influences its biological activity through effects on protein binding affinity and selectivity. Molecular docking studies demonstrate that different conformers exhibit varying binding affinities to target proteins, with energy differences of up to 2.1 kcal/mol between optimal and suboptimal conformations [29] [31]. The ability to access multiple conformational states allows the compound to adapt to different binding sites, potentially contributing to its broad spectrum of biological activities.
The antioxidant activity of dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- involves complex charge transfer mechanisms that can be categorized into intermolecular and intramolecular electron transfer processes. The hexamethoxy substitution pattern creates a highly electron-rich aromatic system capable of participating in charge transfer complexes with electron-deficient radical species [6] [32]. These interactions are fundamental to the compound's radical scavenging capacity and determine the efficiency of antioxidant processes.
The formation of charge transfer complexes between dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- and radical species involves the overlap of donor and acceptor molecular orbitals. Computational analysis reveals that the compound acts as a strong electron donor due to the cumulative electron-donating effects of six methoxy groups [33] [32]. The calculated ionization potential of 7.8-8.2 eV positions the compound as an effective donor in charge transfer interactions with various radical species.
The charge transfer complex formation with model acceptors such as 2,3,5,6-tetrachloro-1,4-benzoquinone demonstrates binding energies of -12.4 to -15.7 kcal/mol [32]. These interactions involve orbital overlap between the HOMO of the dibenzylamine derivative and the LUMO of the acceptor, resulting in partial electron transfer that can be quantified through natural bond orbital analysis.
The kinetics of single electron transfer from dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- to radical species follow Marcus theory predictions, with calculated rate constants ranging from 10⁸ to 10¹⁰ M⁻¹s⁻¹ depending on the nature of the accepting radical [33] [34]. The reorganization energy for electron transfer is estimated to be 0.8-1.2 eV, primarily arising from solvent reorganization and conformational changes in the donor molecule upon oxidation.
The driving force for electron transfer varies with the reduction potential of the accepting radical. For hydroxyl radicals (E° = +2.31 V vs. NHE), the electron transfer is highly favorable with ΔG° values of -18 to -22 kcal/mol [6] [33]. For peroxyl radicals (E° = +1.0 V vs. NHE), the process remains thermodynamically favorable with ΔG° values of -8 to -12 kcal/mol.
Proton-coupled electron transfer represents a concerted mechanism where electron and proton transfer occur simultaneously, avoiding the formation of high-energy intermediates [7] [35]. For dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-, this mechanism involves the transfer of hydrogen atoms from the amine nitrogen to radical species in a single kinetic step.
The calculated activation energy for concerted proton-coupled electron transfer is 8.2-11.6 kcal/mol, significantly lower than the stepwise mechanisms [35] [36]. This pathway becomes particularly important in biological systems where the compound encounters various radical species simultaneously. The methoxy substituents facilitate this process by stabilizing the resulting radical through resonance delocalization.
The electron transfer enthalpy for dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- varies significantly with solvent polarity and the nature of the accepting species. In aqueous solution, the electron transfer enthalpy ranges from -45 to -52 kcal/mol when transferring to standard radical acceptors [6] [15]. The methoxy substituents lower this enthalpy by approximately 8-12 kcal/mol compared to unsubstituted analogs, enhancing the thermodynamic favorability of electron transfer processes.
The relationship between electron transfer enthalpy and substituent effects follows linear free energy relationships, with Hammett σ values indicating that each methoxy group contributes approximately -0.27 to the overall electron-donating capacity [16]. This cumulative effect results in a highly electron-rich system capable of efficient radical scavenging through multiple mechanisms.
Natural population analysis reveals significant charge redistribution in dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- upon interaction with radical species. The methoxy oxygen atoms bear partial negative charges ranging from -0.45 to -0.52 e, while the aromatic carbon atoms exhibit varying degrees of positive charge [7]. This charge distribution creates multiple sites for electrostatic interactions with polar radicals and influences the overall reactivity pattern.
The electrostatic potential surface of the compound shows extensive negative regions around the methoxy groups and aromatic rings, providing favorable interaction sites for positively charged or electron-deficient species [37]. These electrostatic interactions contribute to the initial recognition and binding of radical species, facilitating subsequent electron transfer processes.
Following electron transfer, the resulting radical cation of dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- exhibits extensive charge delocalization across the aromatic framework. Spin density calculations reveal that the unpaired electron is distributed among multiple carbon and oxygen atoms, with the highest densities at the aromatic carbon atoms ortho and para to the methoxy substituents [13] [38]. This delocalization provides significant stabilization, with calculated stabilization energies of 15-22 kcal/mol compared to localized radical systems.
The charge delocalization extends to the methoxy substituents through their oxygen lone pairs, creating a extended π-system that can accommodate the positive charge effectively [7] [16]. This stabilization is crucial for terminating radical chain reactions and preventing further oxidative damage in biological systems.
The efficiency of charge transfer mechanisms in dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- is significantly influenced by solvent properties, particularly dielectric constant and hydrogen bonding capability [6] [34]. In polar protic solvents such as water and alcohols, the SPLET mechanism predominates due to favorable proton solvation, while in non-polar solvents, direct hydrogen atom transfer becomes more prevalent.